2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine
Overview
Description
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a difluorophenyl group and a hydroxy-acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2,6-difluoroaniline with nitrilotriacetic acid in the presence of triphenylphosphite as a coupling reagent . The reaction conditions often include a nitrogen atmosphere and specific solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluorophenyl derivatives and hydroxy-acetamidine analogs. Examples include 2,6-difluorophenyl isocyanate and 2,6-difluorophenylboronic acid .
Uniqueness
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the hydroxy-acetamidine moiety contributes to its potential biological activities .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGBLWXGGQQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=NO)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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